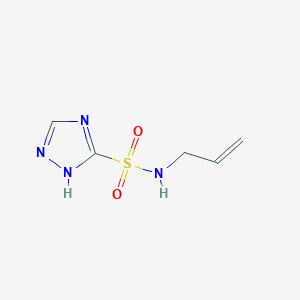![molecular formula C23H15BrN4 B4291279 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4291279.png)
6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Übersicht
Beschreibung
6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine, also known as BRIM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurodegenerative disease research, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious disease research, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to have antiviral activity against several viruses, including influenza A virus and Zika virus.
Wirkmechanismus
The mechanism of action of 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In neurodegenerative diseases, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the pathogenesis of these diseases. In infectious diseases, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to inhibit viral replication by targeting various viral proteins.
Biochemical and Physiological Effects
6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In infectious diseases, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to inhibit viral replication, leading to the prevention of viral spread.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine in lab experiments is its versatility, as it has shown potential in various scientific research applications. Another advantage is its relatively low toxicity, making it a safer alternative to other chemical compounds. However, one of the limitations of using 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine in scientific research. One direction is the exploration of its potential as a cancer therapy, either alone or in combination with other drugs. Another direction is the investigation of its neuroprotective effects in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine and to identify any potential side effects or limitations of its use.
In conclusion, 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine in biomedical research.
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-21(17-7-3-1-4-8-17)22(27-28)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIDOCUPRFNCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylimidothiocarbamate](/img/structure/B4291204.png)
![ethyl 2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4291205.png)
![methyl 4,6-bis-O-[(4-methylphenyl)sulfonyl]-2,3-bis-O-(phenoxycarbonyl)hexopyranoside](/img/structure/B4291207.png)
![sec-butyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate](/img/structure/B4291216.png)
![methyl 4-{[[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)thio](methylimino)methyl]amino}benzoate](/img/structure/B4291224.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-ethyl-N-(4-iodophenyl)imidothiocarbamate](/img/structure/B4291227.png)
![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4291233.png)
![4-bicyclo[2.2.1]hept-5-en-2-yl-4-oxobutane-1,1,2,2-tetracarbonitrile](/img/structure/B4291235.png)

![7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291276.png)
![N-benzyl-2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B4291286.png)


